An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional molecule that integrates a fluorescent cyanine (B1664457) dye (Cy3), two polyethylene (B3416737) glycol (PEG) spacers, and a reactive azide (B81097) group. This unique combination of moieties makes it a powerful tool in various life science research and drug development applications, particularly in the fields of bioconjugation, proteomics, and targeted protein degradation. The methoxy-terminated PEG4 chain enhances aqueous solubility and provides a flexible spacer, while the azide-functionalized PEG4 chain allows for covalent attachment to alkyne-containing molecules via "click chemistry." The embedded Cy3 fluorophore enables sensitive and quantitative detection of the labeled biomolecules. This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to N-(m-PEG4)-N'-(azide-PEG4)-Cy3.
Core Properties and Specifications
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a PEG derivative featuring a cyanine 3 (Cy3) dye, which imparts fluorescent properties to the molecule. The hydrophilic PEG spacers enhance its solubility in aqueous media, a crucial feature for biological applications.[1] Its key function lies in its ability to participate in click chemistry reactions via its terminal azide group.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is presented in the table below. This information is crucial for designing and interpreting experiments involving this fluorescent linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₂ClN₅O₈ | [1] |
| Molecular Weight | 800.44 g/mol | [1] |
| Excitation Maximum (λex) | 555 nm | [1] |
| Emission Maximum (λem) | 570 nm | [1] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ (estimated)¹ | |
| Quantum Yield (Φ) | Not specified² | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage | Store at -20°C, protected from light |
¹Data for a similar compound, N-hydroxypropyl-N'-(azide-PEG3)-Cy3, is used as an estimate. ²Quantum yield for Cy3 dyes is generally high, but the specific value for this conjugate is not publicly available.
Key Applications in Research and Drug Development
The unique trifunctional structure of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 makes it a versatile reagent for a multitude of applications. Its primary utility stems from the ability to link a fluorescent reporter (Cy3) to a target molecule of interest through a flexible, hydrophilic spacer.
Proteolysis-Targeting Chimera (PROTAC) Development
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is specifically designed as a fluorescent linker for PROTAC synthesis.[2] The azide group allows for the straightforward conjugation to an alkyne-modified E3 ligase ligand or target protein ligand. The PEG chains enhance the solubility and cell permeability of the resulting PROTAC, while the Cy3 dye enables the tracking and quantification of the PROTAC's distribution and engagement with its targets in cellular and in vivo models. The use of PEG linkers is a common strategy in PROTAC design to optimize the molecule's pharmacokinetic properties.[3]
Bioconjugation and Fluorescent Labeling
The azide group on N-(m-PEG4)-N'-(azide-PEG4)-Cy3 allows for its covalent attachment to a wide range of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and small molecules. This process, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly efficient, specific, and biocompatible. This makes the molecule an excellent tool for fluorescently labeling biomolecules for various applications such as:
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Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.
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Flow Cytometry: Quantifying the expression of cell surface or intracellular targets.
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In Vivo Imaging: Tracking the biodistribution of labeled molecules in animal models.
Experimental Protocols
The following section provides a detailed methodology for a key experiment involving N-(m-PEG4)-N'-(azide-PEG4)-Cy3: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein.
Protocol: Labeling of an Alkyne-Modified Protein with N-(m-PEG4)-N'-(azide-PEG4)-Cy3 via CuAAC
Materials:
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Alkyne-modified protein of interest
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N-(m-PEG4)-N'-(azide-PEG4)-Cy3
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Sodium ascorbate (B8700270)
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Anhydrous DMSO
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
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Reagent Preparation:
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Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
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Prepare a 10 mM stock solution of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in anhydrous DMSO.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 250 mM stock solution of THPTA in water.
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Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
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Click Reaction Setup:
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In a microcentrifuge tube, add the alkyne-modified protein solution.
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Add a 2-5 fold molar excess of the N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stock solution to the protein solution.
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Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. For a typical reaction, a final copper concentration of 1 mM is used.
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Add the copper catalyst solution to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
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Incubation:
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Gently mix the reaction components.
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Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
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Purification:
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Purify the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
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Collect the fractions containing the labeled protein, which can be identified by its color and/or by measuring the absorbance at 280 nm (for the protein) and 555 nm (for the Cy3 dye).
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Characterization:
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Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry.
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The functionality of the labeled protein can be assessed using an appropriate activity assay.
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Visualizing Workflows and Pathways
To better illustrate the applications and mechanisms involving N-(m-PEG4)-N'-(azide-PEG4)-Cy3, the following diagrams have been generated using the DOT language.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the general mechanism of action for a PROTAC, a key application for which N-(m-PEG4)-N'-(azide-PEG4)-Cy3 serves as a linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
This diagram outlines the key steps in a typical bioconjugation experiment using N-(m-PEG4)-N'-(azide-PEG4)-Cy3.
Caption: General workflow for fluorescently labeling a biomolecule.
Conclusion
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a highly valuable and versatile tool for researchers and drug development professionals. Its well-defined chemical structure, incorporating a bright and stable fluorophore, hydrophilic PEG spacers, and a bioorthogonal azide handle, enables a wide range of applications from fundamental biological research to the development of novel therapeutics like PROTACs. The provided technical information and experimental protocols serve as a guide to effectively utilize this powerful reagent in the laboratory. As with any chemical reagent, it is essential to consult the safety data sheet (SDS) before use and to handle the compound with appropriate personal protective equipment.
